molecular formula C18H12N2O2 B11844255 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione

Cat. No.: B11844255
M. Wt: 288.3 g/mol
InChI Key: ROMCKSAUZWMNMO-UHFFFAOYSA-N
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Description

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a naphthalene ring. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using aromatic amines and maleic anhydride derivatives. Transition-metal-catalyzed reactions and organocatalytic methods are also employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have enhanced biological activities or other desirable properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(naphthalen-1-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthalene ring enhances its ability to interact with aromatic amino acids in protein targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-amino-2-naphthalen-1-ylisoindole-1,3-dione

InChI

InChI=1S/C18H12N2O2/c19-12-8-9-14-15(10-12)18(22)20(17(14)21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,19H2

InChI Key

ROMCKSAUZWMNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)N

Origin of Product

United States

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